

Vegfr-2-IN-24: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Vegfr-2-IN-24

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Vegfr-2-IN-24**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, drug discovery, and molecular biology.

Chemical Structure and Physicochemical Properties

Vegfr-2-IN-24, identified by the CAS number 2455414-26-1, is a small molecule inhibitor targeting the VEGFR-2 kinase.^{[1][2]} Its chemical and physical properties are summarized in the table below.

Property	Value	Source
IUPAC Name	ethyl 4-(2-(5-((Z)-(2-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-3-yl)methyl)-2,4-dioxothiazolidin-3-yl)acetamido)benzoate	Inferred from SMILES
Molecular Formula	C28H23N3O6S	[1][2]
Molecular Weight	529.56 g/mol	[1][2]
CAS Number	2455414-26-1	[1][2]
SMILES	<chem>O=C(OCC)C1=CC=C(NC(C2=CC=C(NC(CN(C/C3=O)C(SC3=C/C4=CC=CC=C4)=O)=O)C=C2)=O)C=C1</chem>	[2]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Biological Activity and Mechanism of Action

Vegfr-2-IN-24 is a potent inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[2] By inhibiting VEGFR-2, this compound can disrupt the signaling pathways that lead to endothelial cell proliferation, migration, and survival, which are crucial for tumor growth and metastasis.

In Vitro Kinase Inhibitory Activity

Vegfr-2-IN-24 demonstrates significant inhibitory activity against the VEGFR-2 kinase.

Target	IC50	Source
VEGFR-2	0.22 μ M	[2]

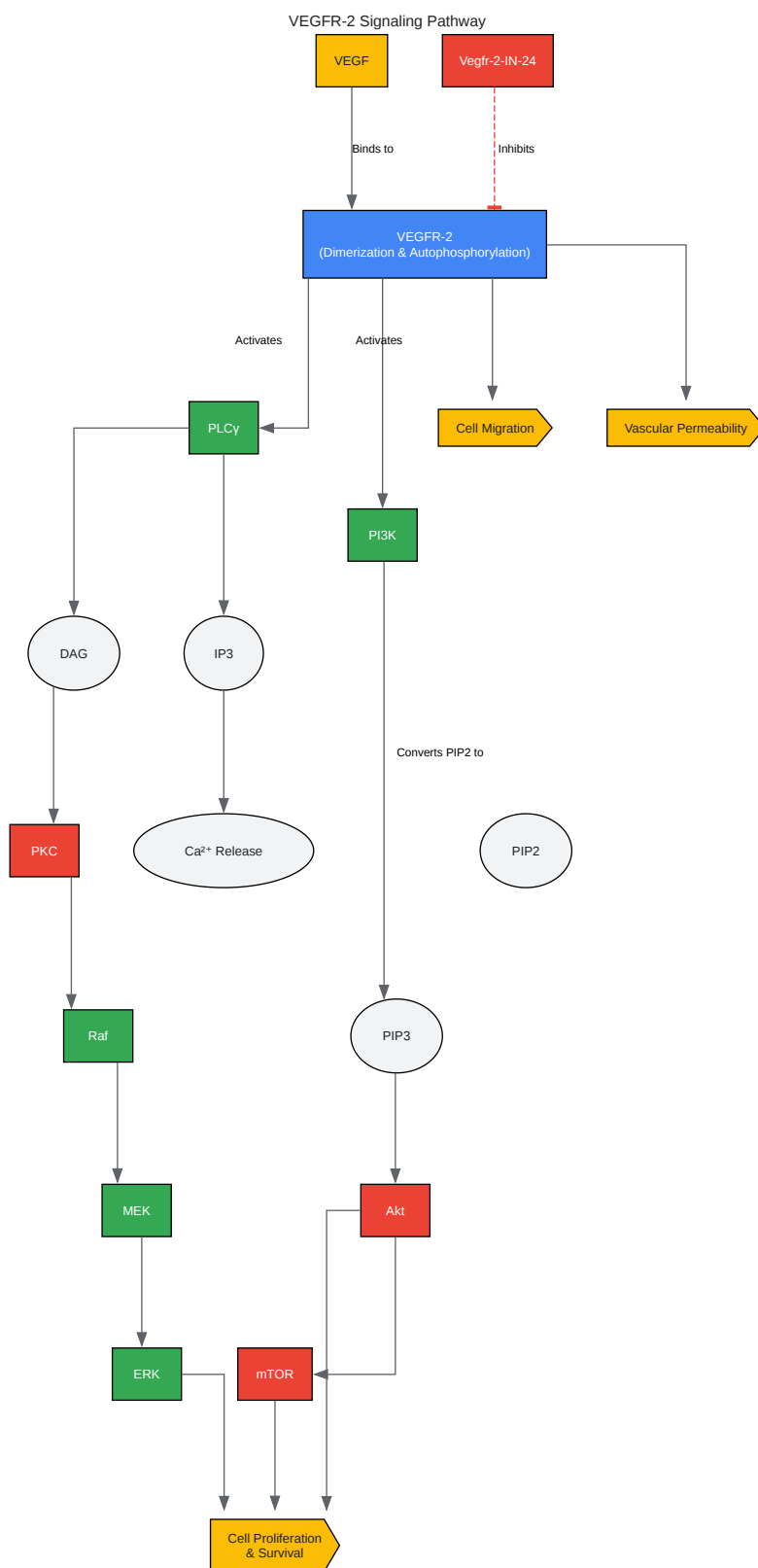
Cell-Based Cytotoxicity

The compound has been shown to exhibit cytotoxic effects against various human cancer cell lines.

Cell Line	Cancer Type	IC50	Source
HepG2	Hepatocellular Carcinoma	11.19 μ M	[2]
HCT-116	Colorectal Carcinoma	7.10 μ M	[2]
MCF-7	Breast Cancer	8.99 μ M	[2]

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of intracellular signaling events that are critical for angiogenesis. The diagram below illustrates the major pathways activated upon VEGFR-2 stimulation.



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Caption: VEGFR-2 Signaling Pathway.

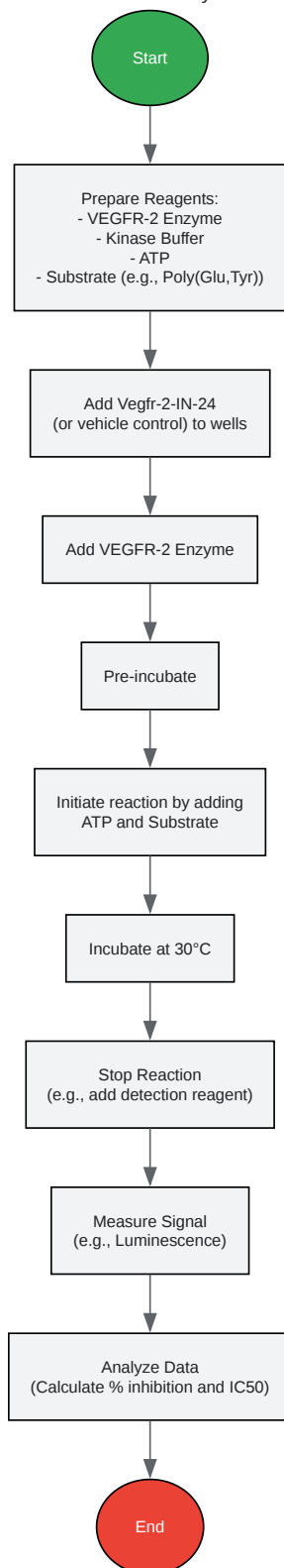
Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

VEGFR-2 Kinase Assay Workflow



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Caption: General workflow for an in vitro VEGFR-2 kinase assay.

Protocol:

- Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[3][4]
- Compound Addition: Add serial dilutions of **Vegfr-2-IN-24** or a vehicle control (e.g., DMSO) to the wells of a microplate.[3][4]
- Enzyme Addition: Add the purified recombinant VEGFR-2 kinase to the wells.
- Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the kinase reaction by adding the master mix containing ATP and the substrate.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[3]
- Reaction Termination and Detection: Stop the reaction and measure the remaining ATP levels using a detection reagent such as Kinase-Glo™. The luminescence signal is inversely proportional to the kinase activity.[3][4][5][6]
- Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

- Cell Seeding: Seed cancer cells (e.g., HepG2, HCT-116, MCF-7) in a 96-well plate and allow them to adhere overnight.[7][8][9]
- Compound Treatment: Treat the cells with various concentrations of **Vegfr-2-IN-24** and a vehicle control for a specified duration (e.g., 72 hours).[2]

- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[7][8][9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9]
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[7][8][9]
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[7][8]
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of VEGFR-2 Signaling

This technique is used to detect changes in the protein levels and phosphorylation status of key components of the VEGFR-2 signaling pathway in response to inhibitor treatment.

Protocol:

- **Cell Treatment and Lysis:** Treat endothelial cells (e.g., HUVECs) with VEGF in the presence or absence of **Vegfr-2-IN-24**. After treatment, lyse the cells to extract total protein.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- **SDS-PAGE:** Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]
- **Blocking:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for total and phosphorylated forms of VEGFR-2, Akt, and ERK.

- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

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References

- 1. VEGFR-2-IN-24 2455414-26-1 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. pubcompare.ai [pubcompare.ai]
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